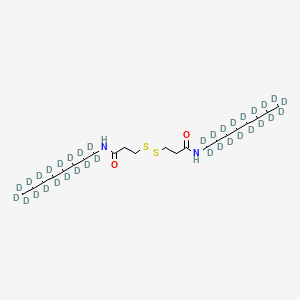

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

説明

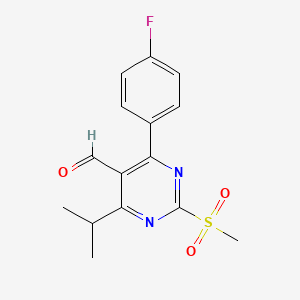

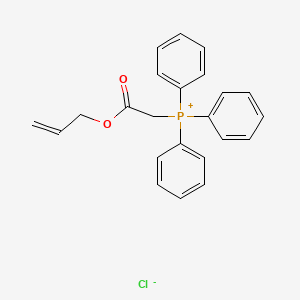

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . This is an example of an on-water reaction . The Boc group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes the Boc group attached to the nitrogen atom of the amino acid . The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions. For example, they can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be removed under acidic conditions to reveal the free amine .科学的研究の応用

Organic Synthesis

(S)-N-Boc-L-homoserine Ethyl Ester: is a valuable building block in organic synthesis. It’s used to introduce the homoserine moiety into larger molecules. This ester, due to its protected amino group, allows for selective reactions to occur at other functional sites of the molecule without interference. It’s particularly useful in the synthesis of complex natural products and pharmaceuticals where precise structural configurations are required .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its ester functionality, which can be transformed into various derivatives that are pivotal in drug design. The ester group can be hydrolyzed or modified to alter the molecule’s pharmacokinetic properties, such as its solubility and bioavailability .

Agrochemicals

The ester derivative is also significant in the development of agrochemicals. Its structural motif is found in many pesticides and herbicides. By modifying the ester group, chemists can create compounds with specific actions against targeted pests or weeds, enhancing crop protection strategies .

Flavor and Fragrance Industry

Esters are known for their pleasant aromas. While (S)-N-Boc-L-homoserine Ethyl Ester itself may not be directly used in flavors and fragrances, its derivatives could contribute to the scent and taste profiles of various products. The manipulation of ester groups can lead to the synthesis of compounds with desirable sensory properties .

Polymer Chemistry

In polymer chemistry, this ester can be involved in the synthesis of biodegradable polymers. Its incorporation into polymeric chains can impart biocompatibility and degradation properties, which are essential for medical applications such as drug delivery systems .

Analytical Chemistry

(S)-N-Boc-L-homoserine Ethyl Ester: can serve as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for the detection and quantification of similar compounds in complex mixtures .

Biochemistry Research

This compound is used in biochemistry research to study enzyme-substrate interactions, particularly with enzymes that modify amino acids and peptides. The protected amino group allows researchers to investigate the specificity and mechanism of enzymes without premature reactions occurring .

Material Science

Lastly, in material science, the ester is used to modify surface properties of materials. For instance, it can be used to create hydrophobic coatings or to functionalize surfaces for specific interactions, which is crucial in the development of advanced materials with tailored properties .

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)